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  • Product: 3-(Boc-aminomethyl)azetidine-3-carboxylic acid
  • CAS: 1158759-58-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(Boc-aminomethyl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthetic strategies for obtaining 3-(Boc-aminomethyl)azetid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 3-(Boc-aminomethyl)azetidine-3-carboxylic acid, a valuable building block in medicinal chemistry. The unique structural features of this molecule, particularly the constrained azetidine ring and the geminal substitution at the 3-position, make it an attractive component for the design of novel therapeutics. This document will delve into the core chemical principles, present plausible synthetic routes with detailed experimental insights, and offer a critical analysis of the methodologies.

Introduction: The Significance of Substituted Azetidines

Azetidine derivatives are increasingly sought after in drug discovery due to their ability to impart conformational rigidity and novel vector orientations to bioactive molecules. The incorporation of the strained four-membered ring can significantly influence the pharmacological properties of a compound, including binding affinity, selectivity, and metabolic stability. Specifically, 3-(Boc-aminomethyl)azetidine-3-carboxylic acid serves as a constrained β-amino acid analogue, offering a unique scaffold for the synthesis of peptidomimetics, protease inhibitors, and other complex molecular architectures.

The synthesis of such highly functionalized, strained heterocycles presents considerable challenges. This guide will explore two primary retrosynthetic approaches, providing a rationale for the chosen strategies and detailed protocols for their execution.

Retrosynthetic Analysis and Strategic Planning

The target molecule, 3-(Boc-aminomethyl)azetidine-3-carboxylic acid, possesses a quaternary center on the azetidine ring, which is a key synthetic challenge. Two logical retrosynthetic disconnections are considered:

  • Route A: Functionalization of an Azetidine-3-carboxamide. This approach involves the formation of the aminomethyl group from a carboxylic acid precursor via a Hofmann rearrangement.

  • Route B: Construction of the geminal substituents from an Azetidin-3-one. This strategy utilizes a Strecker-type synthesis to introduce the amino and cyano groups simultaneously, followed by further transformations.

Retrosynthetic Analysis Target 3-(Boc-aminomethyl)azetidine-3-carboxylic acid RouteA Route A: Hofmann Rearrangement Target->RouteA RouteB Route B: Strecker Synthesis Target->RouteB PrecursorA 1-Boc-azetidine-3-carboxamide RouteA->PrecursorA PrecursorB N-Boc-3-amino-3-cyanoazetidine RouteB->PrecursorB StartingMaterialA 1-Boc-azetidine-3-carboxylic acid PrecursorA->StartingMaterialA StartingMaterialB N-Boc-azetidin-3-one PrecursorB->StartingMaterialB

Caption: Retrosynthetic approaches to 3-(Boc-aminomethyl)azetidine-3-carboxylic acid.

Synthetic Route A: The Hofmann Rearrangement Approach

This route leverages the well-established Hofmann rearrangement to introduce the aminomethyl group from a readily accessible carboxylic acid precursor.[1][2][3][4] The key is the controlled 1,2-shift of the azetidine ring from the carbonyl carbon to the nitrogen, resulting in a primary amine with one less carbon atom.[2]

Synthesis of the Key Precursor: 1-Boc-azetidine-3-carboxylic acid

The synthesis commences with the protection of a commercially available azetidine-3-carboxylic acid or its precursor. The tert-butyloxycarbonyl (Boc) group is a standard choice for protecting the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Boc Protection of Azetidine-3-carboxylic Acid

  • To a solution of azetidine-3-carboxylic acid in a mixture of dioxane and water, add sodium hydroxide to adjust the pH to approximately 10-11.

  • Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with the addition of aqueous NaOH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cooled solution of citric acid or HCl to a pH of 2-3.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-azetidine-3-carboxylic acid.

Amidation of 1-Boc-azetidine-3-carboxylic acid

The carboxylic acid is then converted to the corresponding primary amide. This can be achieved through various standard coupling methods.

Experimental Protocol: Synthesis of 1-Boc-azetidine-3-carboxamide

  • Dissolve 1-Boc-azetidine-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with an amine base like diisopropylethylamine (DIPEA).

  • Introduce a source of ammonia, such as ammonium chloride, to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Boc-azetidine-3-carboxamide.

The Hofmann Rearrangement

The pivotal step in this route is the Hofmann rearrangement of the primary amide to the corresponding amine.[1][2][3][4]

Experimental Protocol: Hofmann Rearrangement and Final Product Formation

  • Prepare a fresh solution of sodium hypobromite or use a commercially available reagent like (diacetoxyiodo)benzene in the presence of a base.

  • Add the 1-Boc-azetidine-3-carboxamide to the cooled reagent solution.

  • Carefully warm the reaction mixture to initiate the rearrangement. The reaction progress can be monitored by the evolution of carbon dioxide.

  • Upon completion, the intermediate isocyanate is hydrolyzed in situ to the primary amine.

  • The resulting 1-Boc-3-aminoazetidine-3-carboxylic acid is then protected with a second Boc group on the newly formed primary amine. This is achieved by treating the reaction mixture with (Boc)₂O and a suitable base.

  • Acidify the reaction mixture and extract the final product, 3-(Boc-aminomethyl)azetidine-3-carboxylic acid.

  • Purify the product via recrystallization or column chromatography.

Hofmann Rearrangement Workflow Start 1-Boc-azetidine-3-carboxamide Step1 Reaction with NaOBr or PhI(OAc)₂ Start->Step1 Intermediate1 N-haloamide or N-acyloxyamide Step1->Intermediate1 Step2 Base-induced rearrangement Intermediate1->Step2 Intermediate2 Isocyanate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 1-Boc-3-aminoazetidine-3-carboxylic acid Step3->Intermediate3 Step4 Boc Protection Intermediate3->Step4 End 3-(Boc-aminomethyl)azetidine-3-carboxylic acid Step4->End

Caption: Workflow for the Hofmann Rearrangement route.

Synthetic Route B: The Strecker Synthesis Approach

This alternative route builds the geminal amino and carboxyl functionalities from an azetidin-3-one precursor. This approach can be advantageous if the starting ketone is readily available.

Preparation of N-Boc-azetidin-3-one

N-Boc-azetidin-3-one is a key intermediate that can be synthesized from 1-N-Boc-3-hydroxyazetidine through oxidation.

Experimental Protocol: Oxidation of 1-N-Boc-3-hydroxyazetidine

  • Dissolve 1-N-Boc-3-hydroxyazetidine in a suitable solvent like DCM.[5]

  • Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.

  • Quench the reaction and perform an aqueous workup to isolate the crude N-Boc-azetidin-3-one.

  • Purify the ketone by column chromatography.

Oxidation Method Reagents Typical Yield Notes
Dess-Martin OxidationDess-Martin Periodinane85-95%Mild conditions, but reagent can be expensive.
Swern OxidationOxalyl chloride, DMSO, Triethylamine80-90%Requires cryogenic conditions (-78°C).
Strecker Synthesis on N-Boc-azetidin-3-one

The Strecker synthesis provides a direct method to form an α-aminonitrile from a ketone.

Experimental Protocol: Formation of N-Boc-3-amino-3-cyanoazetidine

  • To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide or potassium cyanide).

  • Stir the reaction at room temperature. The reaction involves the in situ formation of an imine, which is then attacked by the cyanide nucleophile.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, carefully quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer to remove residual cyanide and purify the resulting N-Boc-3-amino-3-cyanoazetidine by chromatography.

Boc Protection of the Amino Group and Nitrile Hydrolysis

The newly introduced primary amine is protected with a Boc group, followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Final Steps to the Target Molecule

  • Dissolve the N-Boc-3-amino-3-cyanoazetidine in a suitable solvent and add (Boc)₂O and a base (e.g., triethylamine or DIPEA) to protect the primary amine.

  • Isolate and purify the resulting di-Boc protected aminonitrile.

  • Hydrolyze the nitrile functionality to a carboxylic acid using either acidic or basic conditions. For example, refluxing with concentrated HCl or a solution of NaOH.[6]

  • Acidify the reaction mixture to protonate the carboxylic acid and extract the final product, 3-(Boc-aminomethyl)azetidine-3-carboxylic acid.

  • Purify the final compound by recrystallization or chromatography.

Strecker Synthesis Workflow Start N-Boc-azetidin-3-one Step1 Reaction with NH₄Cl, NaCN Start->Step1 Intermediate1 N-Boc-3-amino-3-cyanoazetidine Step1->Intermediate1 Step2 Boc Protection of primary amine Intermediate1->Step2 Intermediate2 Di-Boc protected aminonitrile Step2->Intermediate2 Step3 Nitrile Hydrolysis (H⁺ or OH⁻) Intermediate2->Step3 End 3-(Boc-aminomethyl)azetidine-3-carboxylic acid Step3->End

Caption: Workflow for the Strecker Synthesis route.

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to 3-(Boc-aminomethyl)azetidine-3-carboxylic acid. The choice between the Hofmann rearrangement and the Strecker synthesis will likely depend on the availability of starting materials and the specific expertise of the research team.

Route A is advantageous if 1-Boc-azetidine-3-carboxylic acid is readily accessible. The Hofmann rearrangement is a powerful transformation, though it requires careful handling of potentially hazardous reagents.

Route B provides a more convergent approach if N-Boc-azetidin-3-one is the preferred starting point. The Strecker synthesis is a classic and reliable method for the formation of α-amino acids.

Further optimization of these routes could involve exploring alternative reagents and reaction conditions to improve yields and simplify purification procedures. The development of an asymmetric synthesis would be a significant advancement, providing enantiomerically pure forms of this valuable building block for chiral drug development.

References

  • Fleet, G. W. J., & Smith, P. W. (1985). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron, 41(22), 5035-5044. [Link]

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
  • Jin, J. Z., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 233, 1653-1656. [Link]

  • Wang, Y., et al. (2021). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Chemical Science, 12(3), 1145-1152. [Link]

  • Briggs, A. D., et al. (1998). 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. Tetrahedron, 54(43), 13111-13130. [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Archives of Toxicology, 97(3), 855-865. [Link]

  • Kappe, C. O., & Murphree, S. S. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1474-1481. [Link]

  • SlidePlayer. (n.d.). Rearrangement Reactions. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]

  • Chem-Station. (2014, October 6). Hofmann Rearrangement. [Link]

  • Wang, L., et al. (2017). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 19(14), 3349-3353. [Link]

  • Patel, H. R., & Patel, V. H. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

  • Dembinski, R., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6885. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbamate 9 d: (a) tert-butyl... [Link]

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Exploratory

A Technical Guide to the Physicochemical Properties of 3-(Boc-aminomethyl)azetidine-3-carboxylic Acid: A Constrained Scaffold for Drug Discovery

Abstract 3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a unique, non-proteinogenic amino acid that incorporates a conformationally restricted azetidine ring. This four-membered heterocyclic system offers a significan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a unique, non-proteinogenic amino acid that incorporates a conformationally restricted azetidine ring. This four-membered heterocyclic system offers a significant advantage in medicinal chemistry by reducing the entropic penalty upon binding to a biological target, thereby potentially enhancing potency and selectivity.[1][2] Its structure, featuring a carboxylic acid and a protected primary amine geminally substituted on the same carbon, presents a synthetically valuable building block for introducing rigid turns or novel vectors in peptides and small molecule drugs. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties in the context of drug development. While direct experimental data for this specific molecule is sparse, this paper synthesizes information from closely related analogs to provide an authoritative and scientifically grounded perspective for researchers and drug development professionals.

Introduction: The Strategic Value of Azetidines in Medicinal Chemistry

The use of small, strained ring systems is a powerful strategy in modern drug design. Azetidines, in particular, have emerged as valuable scaffolds due to their unique combination of molecular rigidity and satisfactory chemical stability.[3][4] Unlike the more strained and reactive aziridines, or the highly flexible pyrrolidines, the azetidine ring provides a predictable and constrained conformation.[2] This rigidity is highly sought after in fragment-based drug design and lead optimization, as it helps to pre-organize substituents in a defined spatial orientation, which can lead to higher binding affinity.[1]

Compounds incorporating the azetidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] Furthermore, azetidine-containing drugs such as the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib are established on the market, validating the utility of this scaffold.[2][4]

3-(Boc-aminomethyl)azetidine-3-carboxylic acid is a bifunctional building block of particular interest. The tert-butyloxycarbonyl (Boc) protecting group offers stability and orthogonality for synthetic manipulations, while the carboxylic acid provides a handle for standard peptide coupling or other derivatizations.[5][6] Understanding its fundamental physicochemical properties is the first critical step in leveraging its full potential in drug discovery programs.

Core Physicochemical and Molecular Properties

The physicochemical profile of a drug candidate dictates its absorption, distribution, metabolism, and excretion (ADME) properties. For a building block like 3-(Boc-aminomethyl)azetidine-3-carboxylic acid, these properties inform its handling, reactivity, and the likely characteristics it will impart to a final molecule.

Molecular Structure and Identifiers
  • IUPAC Name: 1-(tert-butoxycarbonyl)-3-(aminomethyl)azetidine-3-carboxylic acid

  • Molecular Formula: C₁₀H₁₈N₂O₄

  • Molecular Weight: 230.26 g/mol

  • CAS Number: Not assigned. The structure is a derivative of known compounds.

Summary of Physicochemical Parameters

The following table summarizes the key physicochemical properties. It is important to note that due to the novelty of this specific compound, many values are predicted based on the properties of its structural components, such as 1-Boc-azetidine-3-carboxylic acid and various aminomethyl azetidines.

PropertyValue (Predicted/Estimated)Rationale and Implication for Drug Discovery
pKa₁ (Carboxylic Acid) 3.0 - 4.0The carboxylic acid is expected to have a pKa in the typical range for α-amino acids, making it anionic at physiological pH (7.4). This group is a key hydrogen bond acceptor and can be used to modulate solubility.
pKa₂ (Azetidine Nitrogen) > 9.0 (after Boc deprotection)The unprotected azetidine nitrogen will be basic, making it cationic at physiological pH. The Boc-protected nitrogen is non-basic. This site is critical for salt formation and interaction with acidic residues in protein targets.
Calculated logP (cLogP) ~ -1.0 to 0.5The presence of both a carboxylic acid and a protected amine makes the molecule polar. A low logP suggests high aqueous solubility and low propensity for membrane permeation, a factor that would be modulated in a larger derivative.
Topological Polar Surface Area (TPSA) ~ 93.9 ŲCalculated based on functional groups. This value suggests the molecule itself would have moderate cell permeability, but its primary role is as a scaffold.
Aqueous Solubility HighThe zwitterionic potential (at certain pH ranges) and polar functional groups suggest high solubility in water and other polar solvents like DMSO and Methanol.
Chemical Stability ModerateThe Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid), which is a feature used for selective deprotection in synthesis.[7] The azetidine ring itself possesses ring strain (~25.4 kcal/mol) but is significantly more stable than aziridine, allowing for robust handling under standard synthetic conditions.[2]

Spectroscopic and Analytical Characterization Profile

Proper analytical characterization is essential to confirm the structure and purity of the compound. Below are the expected spectroscopic signatures for 3-(Boc-aminomethyl)azetidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • δ 1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector are highly characteristic.[8]

    • δ 3.5-4.5 ppm (multiplets, 6H): The protons on the azetidine ring and the adjacent aminomethyl (-CH₂-N) group will appear in this region. Due to the rigid ring structure and geminal substitution, they will likely exhibit complex splitting patterns.

    • δ 10-12 ppm (broad singlet, 1H): The carboxylic acid proton signal is typically broad and appears far downfield. This signal will disappear upon exchange with D₂O.[9]

  • ¹³C NMR:

    • δ ~28 ppm: The three equivalent methyl carbons of the Boc group.[8]

    • δ ~45-60 ppm: Carbons of the azetidine ring and the aminomethyl group.

    • δ ~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).[8]

    • δ ~156 ppm: The carbonyl carbon of the Boc-carbamate.[8]

    • δ ~170-175 ppm: The carbonyl carbon of the carboxylic acid.[9]

Infrared (IR) Spectroscopy
  • 3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[9]

  • ~3350 cm⁻¹ (sharp): The N-H stretch of the Boc-carbamate.

  • ~1740 cm⁻¹ (strong): The C=O stretch of the carboxylic acid carbonyl.[9]

  • ~1690 cm⁻¹ (strong): The C=O stretch of the Boc-carbamate carbonyl.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): The molecule is expected to ionize well.

    • Positive Mode: [M+H]⁺ at m/z 231.13, [M+Na]⁺ at m/z 253.11.

    • Negative Mode: [M-H]⁻ at m/z 229.11.

  • Fragmentation: A characteristic loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is a common and diagnostic fragmentation pathway.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are crucial. The following sections detail robust, self-validating methodologies for determining the key physicochemical properties of novel compounds like 3-(Boc-aminomethyl)azetidine-3-carboxylic acid.

Protocol for pKa Determination via Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant (acid or base), allowing for the precise determination of ionization constants.

Methodology:

  • Preparation: Accurately weigh ~5 mg of the compound and dissolve in 50 mL of degassed, 0.15 M KCl solution. The KCl maintains a constant ionic strength.

  • Inert Atmosphere: Blanket the solution with argon or nitrogen to prevent dissolution of atmospheric CO₂, which can interfere with the titration of basic groups.

  • Acidification: Lower the pH of the solution to ~2.0 using a standardized HCl solution to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free NaOH solution in small, precise increments (e.g., 0.01 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the midpoints of the buffer regions in the resulting titration curve.

Expert Insight: The use of a carbonate-free NaOH solution is critical for accuracy, as carbonate impurities can create a false buffer region and obscure the true endpoints, especially when determining the pKa of weak acids.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve sample in 0.15M KCl prep2 Blanket with N2/Ar prep1->prep2 prep3 Acidify to pH 2 prep2->prep3 titrate Add standardized NaOH in precise increments prep3->titrate record Record stabilized pH reading titrate->record plot Plot pH vs. Volume NaOH record->plot calc Determine pKa at 50% neutralization points plot->calc

A flowchart outlining the key stages of pKa determination.

Protocol for Lipophilicity (LogD) Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, more relevantly for ionizable compounds, the distribution coefficient (LogD) at a specific pH.

Methodology:

  • System Preparation: Use n-octanol (pre-saturated with the aqueous buffer) and a phosphate buffer at pH 7.4 (pre-saturated with n-octanol). Pre-saturation is essential for accurate results.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogD is calculated using the formula: LogD = log₁₀( (C_initial - C_aqueous) / C_aqueous ), where C_initial is the starting concentration and C_aqueous is the final concentration in the aqueous layer.

Expert Insight: For compounds with very high or very low LogD values, adjusting the volume ratio of octanol to buffer can improve the accuracy of the measurement by ensuring the final concentration in the measured phase is within the reliable detection limits of the analytical instrument.

Diagram: Workflow for Shake-Flask LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate octanol and buffer (pH 7.4) prep2 Prepare stock solution in buffer prep1->prep2 mix Mix octanol & stock solution (1:1 ratio) prep2->mix shake Shake to equilibrate (1-2 hours) mix->shake separate Centrifuge to separate phases shake->separate quantify Quantify concentration in aqueous phase (HPLC) separate->quantify calc Calculate LogD from concentration change quantify->calc

The standard procedure for measuring the distribution coefficient.

Synthesis and Reactivity: A Versatile Building Block

  • N-Terminus Reactivity: The Boc group provides robust protection during reactions involving the carboxylic acid but can be cleanly removed under acidic conditions (e.g., TFA in DCM) to reveal the primary amine.[7] This free amine can then participate in amide bond formation, reductive amination, or other nucleophilic reactions.

  • C-Terminus Reactivity: The carboxylic acid is a versatile handle for standard peptide coupling reactions using reagents like HATU, HBTU, or EDC/HOBt. This allows for its incorporation into peptide sequences, where its constrained nature can enforce specific secondary structures.

Start [label="3-(Boc-aminomethyl)azetidine-\n3-carboxylic Acid", fillcolor="#FEF7E0"]

node [fillcolor="#E8F0FE"]; Amine [label="Free Amine Derivative"]; Amide [label="Coupled Amide/Peptide"];

Start -> Amine [label=" Acidic Deprotection\n (e.g., TFA)"]; Start -> Amide [label=" Peptide Coupling\n (e.g., HATU)"]; }

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 3-(Boc-aminomethyl)azetidine-3-carboxylic Acid Derivatives

Welcome to the technical support center for 3-(Boc-aminomethyl)azetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Boc-aminomethyl)azetidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this unique class of compounds. The inherent zwitterionic nature of the azetidine-3-carboxylic acid core, combined with the lipophilic Boc-protecting group, often leads to complex solubility behavior. This resource will equip you with the foundational knowledge and experimental protocols to effectively enhance the solubility of these derivatives for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: Why are my 3-(Boc-aminomethyl)azetidine-3-carboxylic acid derivatives poorly soluble in many common solvents?

A1: The solubility of these derivatives is governed by a delicate balance between their zwitterionic character and the presence of the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. At neutral pH, the molecule can exist as a zwitterion, with a positively charged azetidine nitrogen and a negatively charged carboxylate group. This charge separation leads to strong intermolecular interactions and a stable crystal lattice, reducing solubility in nonpolar organic solvents. Conversely, the lipophilic Boc group can limit solubility in aqueous solutions.[1][2] This dual character is a primary reason for the observed poor solubility in a wide range of solvents.

Q2: How does pH influence the solubility of these compounds?

A2: The pH of the solution is a critical determinant of solubility for these amino acid derivatives.[3][4] By adjusting the pH, you can shift the equilibrium from the less soluble zwitterionic form to a more soluble ionic form.

  • Acidic Conditions (Low pH): The carboxylic acid group is protonated (-COOH), and the amine on the azetidine ring is also protonated (-NH2+). The overall molecule carries a net positive charge, which generally increases its solubility in aqueous media.

  • Basic Conditions (High pH): The carboxylic acid group is deprotonated (-COO-), while the Boc-protected amine remains neutral. The molecule has a net negative charge, which also tends to enhance aqueous solubility.[5]

The lowest solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero.[4]

Q3: What is the role of the Boc protecting group in the solubility of these molecules?

A3: The Boc group has a significant impact on the physicochemical properties of the parent molecule.[2][6] While it effectively protects the amine during synthesis, its bulky and lipophilic nature can decrease aqueous solubility.[7] However, it can also disrupt the crystal lattice packing of the zwitterionic core, which might slightly improve solubility in some organic solvents compared to the unprotected amino acid.[1] The presence of the Boc group is a key factor to consider when developing a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers for Biological Assays

If you are experiencing precipitation of your 3-(Boc-aminomethyl)azetidine-3-carboxylic acid derivative in aqueous buffers for biological assays, the following troubleshooting steps can help.

Workflow for Enhancing Aqueous Solubility

start Compound Precipitates in Aqueous Buffer ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvent Screening ph_adjust->cosolvent If solubility is still insufficient end_soluble Solubility Achieved ph_adjust->end_soluble Successful salt_form Salt Formation cosolvent->salt_form If co-solvent is not compatible with assay cosolvent->end_soluble Successful salt_form->end_soluble Successful end_insoluble Further Formulation Strategies Needed salt_form->end_insoluble Unsuccessful

Caption: Decision tree for enhancing aqueous solubility.

Protocol 1: Systematic pH Adjustment

The ionization state of your compound is a powerful tool for enhancing solubility.[3][5]

Step-by-Step Methodology:

  • Determine the pKa values of the carboxylic acid and the azetidine nitrogen of your specific derivative (either experimentally or through in silico prediction).

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Create a stock solution of your compound in a suitable organic solvent like DMSO.[8]

  • Add a small, consistent volume of the stock solution to each buffer to a final desired concentration.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Visually inspect for precipitation.

  • Quantify the solubility by filtering the saturated solution and analyzing the concentration of the supernatant using a suitable analytical method like HPLC-UV.[9]

Expected Outcome: You will likely observe a "U-shaped" solubility curve, with the lowest solubility around the isoelectric point and increased solubility at both acidic and basic pH values.

Protocol 2: Co-solvent Screening

Co-solvents can enhance solubility by reducing the polarity of the aqueous medium.[10]

Step-by-Step Methodology:

  • Select a range of biocompatible co-solvents. Common choices include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.

  • Prepare a series of aqueous buffer solutions containing varying percentages of each co-solvent (e.g., 1%, 5%, 10% v/v).

  • Introduce your compound (either as a solid or from a concentrated stock) into each co-solvent mixture.

  • Equilibrate and analyze the solubility as described in the pH adjustment protocol.

Data Presentation: Example Co-solvent Screening Results

Co-solventConcentration (% v/v)Solubility (µg/mL)
None05
DMSO125
DMSO5150
Ethanol115
Ethanol580
PEG 400120
PEG 4005110

Issue 2: Difficulty in Achieving Sufficient Concentration for NMR or other Analytical Techniques

For analytical purposes, achieving a high concentration in a specific deuterated solvent is often necessary.

Protocol 3: Salt Formation for Enhanced Solubility

Converting the zwitterionic compound into a stable salt can significantly improve its solubility in both aqueous and some organic solvents.[11][12]

Step-by-Step Methodology:

  • Select a suitable counter-ion. For these acidic compounds, a basic counter-ion is needed to form a salt with the carboxylic acid. A common and effective strategy is to use a strong acid to protonate the azetidine nitrogen, forming a salt. For example, hydrochloric acid or trifluoroacetic acid can be used.

  • Dissolve the parent compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

  • Add a stoichiometric amount of the chosen acid (e.g., 1.1 equivalents of HCl in dioxane).

  • Stir the mixture at room temperature. The salt may precipitate out of the solution.

  • Isolate the salt by filtration and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Test the solubility of the resulting salt in the desired deuterated solvent (e.g., D2O, DMSO-d6).

Rationale: The formation of a salt disrupts the strong intermolecular forces of the zwitterionic form, leading to improved solvation.[13]

Workflow for Salt Formation

start Poor Solubility in Analytical Solvent select_acid Select Acid for Salt Formation (e.g., HCl, TFA) start->select_acid dissolve Dissolve Compound in Suitable Solvent (e.g., Methanol) select_acid->dissolve add_acid Add Stoichiometric Amount of Acid dissolve->add_acid isolate Isolate and Dry the Salt add_acid->isolate test_sol Test Solubility of the Salt isolate->test_sol end_soluble Solubility Enhanced test_sol->end_soluble

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-(Boc-aminomethyl)azetidine-3-carboxylic Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering a pathway to novel therapeutics with en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and selectivity.[1][2] Among the diverse array of synthetic amino acids, 3-(Boc-aminomethyl)azetidine-3-carboxylic acid stands out as a unique building block. Its constrained azetidine ring can induce specific conformational preferences in peptides, while the Boc-protected aminomethyl group provides a versatile handle for further chemical modification. However, the successful incorporation and characterization of such non-canonical residues require robust analytical methodologies.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of peptides containing 3-(Boc-aminomethyl)azetidine-3-carboxylic acid. We will delve into the nuances of experimental design, from sample preparation to data interpretation, and provide actionable protocols to ensure the integrity and reliability of your results.

Experimental Design: A Tale of Two Peptides

To objectively assess the impact of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid incorporation, a comparative study is essential. This involves the synthesis and analysis of two model peptides: a native peptide and its analogue containing the azetidine amino acid.

Materials:

  • Amino Acids: Fmoc-protected standard amino acids, 3-(Boc-aminomethyl)azetidine-3-carboxylic acid.

  • Resin: Rink Amide MBHA resin.

  • Reagents: Standard solid-phase peptide synthesis (SPPS) reagents (e.g., HBTU, HOBt, DIPEA), trifluoroacetic acid (TFA), acetonitrile (ACN), water (LC-MS grade).

  • Model Peptide Sequence: A simple, well-characterized peptide sequence is recommended. For this guide, we will use the model pentapeptide: Tyr-Gly-Gly-Phe-X, where X is either Leucine (Native Peptide) or 3-(Boc-aminomethyl)azetidine-3-carboxylic acid (Modified Peptide).

Experimental Workflow:

cluster_0 Peptide Synthesis & Purification cluster_1 Sample Preparation for MS Analysis cluster_2 LC-MS/MS Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage TFA cocktail Purification RP-HPLC Purification Cleavage->Purification ACN/H2O gradient QC QC by LC-MS Purification->QC Purity assessment Dilution Dilution in LC-MS solvent QC->Dilution Spiking Optional: Internal Standard Spiking Dilution->Spiking LC Liquid Chromatography Separation Spiking->LC Injection MS1 MS1 Scan (Precursor Ion) LC->MS1 Elution MS2 MS2 Scan (Product Ion Fragmentation) MS1->MS2 Collision-Induced Dissociation (CID) Data Data Acquisition MS2->Data cluster_0 Native Peptide Fragmentation (Y-G-G-F-L) cluster_1 Modified Peptide Fragmentation (Y-G-G-F-Aze) Y1 y1 (Leu) Y2 y2 (Phe-Leu) Y1->Y2 + Phe Y3 y3 (Gly-Phe-Leu) Y2->Y3 + Gly Y4 y4 (Gly-Gly-Phe-Leu) Y3->Y4 + Gly Aze1 y1 (Aze) Aze2 y2 (Phe-Aze) Aze1->Aze2 + Phe Aze3 y3 (Gly-Phe-Aze) Aze2->Aze3 + Gly Aze4 y4 (Gly-Gly-Phe-Aze) Aze3->Aze4 + Gly

Sources

Safety & Regulatory Compliance

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